molecular formula C16H16N6O2 B13869946 1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol

1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol

Cat. No.: B13869946
M. Wt: 324.34 g/mol
InChI Key: AMCLDAPTSDAGKG-UHFFFAOYSA-N
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Description

1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to naturally occurring nucleotides. This similarity allows benzimidazoles to interact with biological systems, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the Phillips–Ladenburg reaction, which involves the coupling of 1,2-diaminobenzenes with carboxylic acids . Another method is the Weidenhagen reaction, which involves the coupling of 1,2-diaminobenzenes with aldehydes . These reactions often require high temperatures and can result in varying yields.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with biological molecules. The compound can bind to DNA grooves and exhibit DNA-cleavage properties. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent . Additionally, the compound’s ability to form coordination complexes with metals can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol is unique due to its dual amino groups and diol structure, which provide additional sites for chemical modification and interaction with biological molecules. This structural uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H16N6O2

Molecular Weight

324.34 g/mol

IUPAC Name

1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol

InChI

InChI=1S/C16H16N6O2/c17-7-1-3-9-11(5-7)21-15(19-9)13(23)14(24)16-20-10-4-2-8(18)6-12(10)22-16/h1-6,13-14,23-24H,17-18H2,(H,19,21)(H,20,22)

InChI Key

AMCLDAPTSDAGKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(C(C3=NC4=C(N3)C=C(C=C4)N)O)O

Origin of Product

United States

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